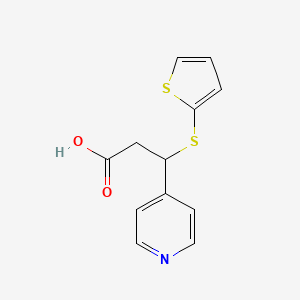
3-Pyridin-4-yl-3-thiophen-2-ylsulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridin-4-yl-3-thiophen-2-ylsulfanylpropanoic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a thiophene ring, and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-4-yl-3-thiophen-2-ylsulfanylpropanoic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis , which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate indole derivative, which is then further modified to introduce the thiophene and pyridine moieties.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pyridin-4-yl-3-thiophen-2-ylsulfanylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-Pyridin-4-yl-3-thiophen-2-ylsulfanylpropanoic acid has shown potential as a bioactive compound
Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and antimicrobial agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance and durability of these materials.
Wirkmechanismus
The mechanism by which 3-Pyridin-4-yl-3-thiophen-2-ylsulfanylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Pyridin-4-ylpropanoic acid
3-Thiophen-2-ylsulfanylpropanoic acid
3-Pyridin-4-yl-3-thiophen-2-ylpropanoic acid
Uniqueness: 3-Pyridin-4-yl-3-thiophen-2-ylsulfanylpropanoic acid stands out due to its unique combination of pyridine and thiophene rings, which provides distinct chemical and biological properties compared to its similar counterparts. This uniqueness allows for a broader range of applications and potential benefits in various fields.
Eigenschaften
Molekularformel |
C12H11NO2S2 |
|---|---|
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
3-pyridin-4-yl-3-thiophen-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C12H11NO2S2/c14-11(15)8-10(9-3-5-13-6-4-9)17-12-2-1-7-16-12/h1-7,10H,8H2,(H,14,15) |
InChI-Schlüssel |
VIXBBRUYWWOQRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)SC(CC(=O)O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-cyano-4-methylbenzoate](/img/structure/B15356379.png)
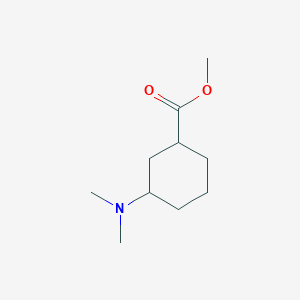
![2-[Butanoyl(methyl)amino]acetic acid](/img/structure/B15356395.png)
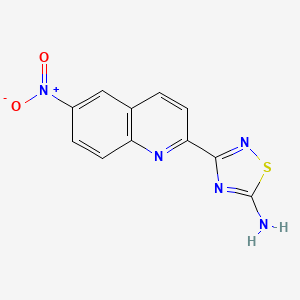

![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
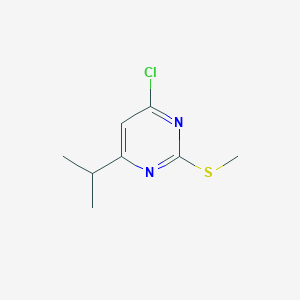
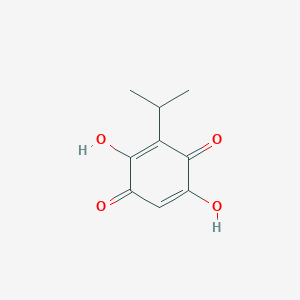
![4-[Bis(2-methylpropyl)amino]-2-methylbenzaldehyde](/img/structure/B15356420.png)
![1-[(2-methylphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B15356428.png)


![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)
